molecular formula C13H21NO3 B3332261 tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 882041-98-7

tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B3332261
CAS No.: 882041-98-7
M. Wt: 239.31
InChI Key: XYJAVZBRKJTDTI-FGWVZKOKSA-N
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Description

tert-Butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 882036-78-4) is a bicyclic tertiary amine derivative with a formyl substituent at the 3-position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₃H₂₁NO₃ (MW: 239.315), and it is marketed as a high-purity (≥97%) building block for protein degraders, such as PROTACs, where the formyl group enables conjugation to E3 ligase ligands or target-binding moieties . The compound’s stereochemistry (rel- configuration) and functional group positioning make it a versatile intermediate in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of Functional Groups: Subsequent steps introduce the formyl and carboxylate groups. This can be achieved through selective oxidation and esterification reactions.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Conversion to a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is utilized as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics enable the formation of various derivatives that can exhibit biological activity against specific targets, particularly in the realm of neuropharmacology and anti-inflammatory drugs.

2. Protein Degradation

Recent studies have identified this compound as a potential component in the design of protein degraders. These molecules are engineered to selectively target and degrade specific proteins within cells, offering therapeutic strategies for diseases caused by protein dysregulation .

Case Study: Protein Degrader Development
A notable case study involved the modification of this compound to enhance its affinity for E3 ligases, which play a crucial role in ubiquitin-proteasome pathways. By optimizing the structure of this compound, researchers were able to create more effective protein degraders that showed promising results in preclinical trials.

Applications in Organic Synthesis

1. Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis pathways. Its ability to undergo various chemical reactions makes it valuable for constructing complex organic molecules.

2. Chiral Synthesis

Due to its chiral centers, this compound can be used in asymmetric synthesis processes to produce enantiomerically pure compounds, which are essential in pharmaceutical applications where chirality can affect drug efficacy and safety.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design.

Comparison with Similar Compounds

Formyl vs. Hydroxymethyl Substituents

Compound Substituent Molecular Formula Key Properties/Applications Reference
Target compound 3-Formyl (CHO) C₁₃H₂₁NO₃ Protein degrader building block; reactive aldehyde for conjugation
tert-Butyl (1R,3S,5S)-rel-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (3g) 3-Hydroxymethyl (CH₂OH) C₁₂H₂₁NO₃ Synthesized via general procedure A-1 (45% yield, 11:1 dr); used in alcohol-mediated reactions
  • Key Differences: The formyl group in the target compound offers direct reactivity for Schiff base formation or nucleophilic additions, whereas the hydroxymethyl group in 3g requires activation (e.g., oxidation to aldehyde or esterification) .

Amino Derivatives

Compound Substituent Molecular Formula Key Properties/Applications Reference
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Amino (NH₂) C₁₂H₂₂N₂O₂ Intermediate for amide coupling; used in pan-Ras inhibitor synthesis (e.g., compound 56b in )
  • Key Differences: The amino group enables rapid functionalization via acylation or sulfonylation, as seen in the synthesis of 56b, a pan-Ras inhibitor with a sulfonylimino benzothiazol moiety . The formyl group in the target compound provides orthogonal reactivity, avoiding competition with amine-directed reactions.

Oxygen-Containing Substituents

Compound Substituent Molecular Formula Key Properties/Applications Reference
tert-Butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (75a) 3-Pyrazin-2-yloxy (O-C₄H₃N₂) C₁₇H₂₃N₄O₃ Non-competitive kinase inhibitor precursor; synthesized in 36% yield via nucleophilic substitution
tert-Butyl (1R,3r,5S)-3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (67l) 4-Cyanophenoxy (O-C₆H₄CN) C₁₉H₂₃N₂O₃ Electron-withdrawing cyano group enhances metabolic stability; used in SAR studies
  • Key Differences: Electron-deficient substituents (e.g., 67l) improve resistance to oxidative metabolism, while electron-rich groups (e.g., 67i with 4-[(E)-3-methylbut-1-enyl]phenoxy) may enhance lipophilicity . The formyl group’s small size minimizes steric hindrance, favoring conjugation in degraders over bulkier aryloxy groups.

Hydroxy Derivatives

Compound Substituent Molecular Formula Key Properties/Applications Reference
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Hydroxy (OH) C₁₂H₂₁NO₃ Precursor for oxidation to ketones or Mitsunobu reactions; commercial purity ≥97%
  • Key Differences :
    • The hydroxyl group serves as a handle for further derivatization (e.g., phosphorylation), while the formyl group in the target compound is terminal, limiting downstream modifications.

Biological Activity

Tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with the molecular formula C13H21NO3. Its unique structural features suggest potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and outlining potential applications.

Structural Characteristics

The compound features a tert-butyl group and a bicyclic structure that includes nitrogen, which is significant for its chemical behavior and biological interactions. The stereochemistry of the compound, particularly at the chiral centers, may influence its pharmacological properties.

Biological Activity Overview

Despite limited direct research on this specific compound, insights can be drawn from studies on similar bicyclic amines. Such compounds have been explored for their roles as enzyme inhibitors and modulators of biological processes.

Potential Biological Activities

  • Enzyme Inhibition : Bicyclic amines are often evaluated for their ability to inhibit enzymes involved in various metabolic pathways.
  • Pharmacological Properties : Compounds with similar structures have been linked to diverse pharmacological effects, including anti-inflammatory and antimicrobial activities.
  • Therapeutic Applications : The unique structure may allow for applications in drug design targeting specific diseases.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is useful to compare it with other bicyclic compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateC13H21NO4Hydroxy group enhances solubility and reactivity
Tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateC12H22N2O2Amino group introduces basicity and potential for further derivatization
Tert-butyl (1R,5S)-4-hydroxyquinolineC12H13NODifferent bicyclic system with potential anti-cancer properties

Research Findings

While specific studies on this compound are scarce, preliminary data suggest that compounds with similar bicyclic structures exhibit various biological activities:

  • Antitumor Activity : Research on related bicyclic compounds has shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains, indicating potential therapeutic uses in infectious diseases.

Case Studies

  • Antitumor Activity of Bicyclic Derivatives : A study evaluated several derivatives of bicyclic compounds for their inhibitory effects on tumor cell lines using the sulforhodamine B assay (SRB). The most active derivative demonstrated an IC50 value significantly lower than that of standard treatments .
  • Enzyme Modulation Studies : Similar bicyclic amines have been tested for their ability to modulate enzyme activity in metabolic pathways related to cancer and inflammation, suggesting a pathway for future research on this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate?

  • Methodology : The synthesis typically involves sequential protection-deprotection steps and cyclization. For example:

Amine Protection : The bicyclic amine core is protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps .

Cyclization : Intramolecular cyclization under optimized conditions (e.g., using DCE/TFE solvent systems) forms the 8-azabicyclo[3.2.1]octane scaffold .

Formylation : The 3-position is functionalized via formylation using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) or directed metalation strategies .

  • Challenges : Achieving high regioselectivity during formylation requires careful control of steric and electronic factors.

Q. How can the stereochemistry of the bicyclic scaffold be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Definitive confirmation of relative configuration (e.g., 1R,3S,5S) is achieved via single-crystal X-ray analysis .
  • NMR Spectroscopy : Coupling constants (e.g., vicinal 3JHH^3J_{HH}) and NOE correlations distinguish axial vs. equatorial substituents .
  • Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases, especially for rel-isomers .

Q. What are the common functionalization reactions of the formyl group in this compound?

  • Reaction Types :

  • Reduction : The formyl group can be reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄, enabling access to alcohol derivatives .
  • Oxidation : Controlled oxidation with KMnO₄ or RuO₄ converts the formyl group to a carboxylic acid, useful for further coupling reactions .
  • Nucleophilic Addition : Grignard reagents or organozinc species add to the carbonyl, generating secondary alcohols or ketones .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved?

  • Methodology :

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams during cyclization steps to induce asymmetry .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Rh or Pd with chiral ligands) enable enantioselective cyclopropanation or C–H activation .
  • Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved using enzymes or chiral bases .
    • Data Insight : Reported enantiomeric excess (ee) values range from 85% to >99% depending on the method .

Q. What strategies mitigate metabolic instability of derivatives in biological studies?

  • Approaches :

  • Prodrug Design : Masking the formyl group as a stabilized imine or acetal reduces premature degradation .
  • Isosteric Replacement : Substituting the formyl with bioisosteres (e.g., trifluoromethyl or nitrile groups) improves metabolic resistance .
  • Structural Rigidification : Conformational constraints via ring fusion (e.g., tropane analogs) enhance stability in vivo .
    • Case Study : Methyl ester derivatives (e.g., WIN35428) show prolonged half-life in CNS activity studies due to reduced esterase susceptibility .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

  • Analysis :

  • Steric Effects : The bicyclic scaffold’s rigidity limits access to the 3-formyl group, favoring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
  • Electronic Effects : Electron-withdrawing substituents on the bicyclic ring activate the formyl group toward nucleophilic attack, while electron-donating groups deactivate it .
    • Contradictions : reports moderate yields (~50%) in Suzuki couplings, whereas achieves >80% by optimizing solvent polarity and base strength.

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methods :

  • Docking Simulations : Software like AutoDock Vina models binding poses with receptors (e.g., dopamine transporters) .
  • MD Simulations : Molecular dynamics (GROMACS/AMBER) assess stability of ligand-receptor complexes over time .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., logP of formyl derivatives) with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

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